molecular formula C13H16N6S B6460104 2-(methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2548979-70-8

2-(methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B6460104
CAS RN: 2548979-70-8
M. Wt: 288.37 g/mol
InChI Key: MNZZPNDQZNVFQZ-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine, commonly referred to as 2-M-4-P1P, is a heterocyclic organic compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmaceuticals. It is a member of the pyrimidine family, which are commonly found in the nucleic acids DNA and RNA, and is composed of a ring structure of five carbon atoms, four nitrogen atoms, and one sulfur atom.

Scientific Research Applications

2-M-4-P1P has been studied for its potential applications in medicinal chemistry and biochemistry. It has been used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory agents, anti-cancer agents, and anti-viral agents. It has also been studied for its potential applications in the field of gene therapy, as it has been found to interact with DNA and RNA in a variety of ways. In addition, 2-M-4-P1P has been studied for its potential applications in the field of enzyme inhibition, as it has been found to inhibit the activity of certain enzymes.

Mechanism of Action

2-M-4-P1P has been found to interact with DNA and RNA in a variety of ways. It has been found to bind to the major groove of DNA, which results in the inhibition of transcription. It has also been found to interact with the minor groove of DNA, which results in the inhibition of DNA replication. In addition, it has been found to interact with RNA, which results in the inhibition of translation.
Biochemical and Physiological Effects
2-M-4-P1P has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including proteases and phosphatases, which can result in the inhibition of various cellular processes. In addition, it has been found to interact with DNA and RNA, which can result in the inhibition of transcription, DNA replication, and translation. Furthermore, it has been found to interact with cell membranes, which can result in the inhibition of cell proliferation and the induction of apoptosis.

Advantages and Limitations for Lab Experiments

The use of 2-M-4-P1P in laboratory experiments has a variety of advantages and limitations. One of the main advantages of using 2-M-4-P1P in laboratory experiments is that it is relatively inexpensive and easy to obtain. In addition, it is non-toxic, which makes it safe to use in laboratory experiments. However, one of the main limitations of using 2-M-4-P1P in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 2-M-4-P1P are vast and varied. One of the most promising future directions for 2-M-4-P1P is in the field of gene therapy. By further exploring its interactions with DNA and RNA, researchers could potentially develop new methods for gene therapy that could be used to treat a variety of genetic disorders. Additionally, 2-M-4-P1P could be used in the development of new drugs and drug delivery systems, as it has been found to interact with cell membranes and inhibit the activity of certain enzymes. Finally, 2-M-4-P1P could be used to develop new methods for diagnosing and treating various diseases, as it has been found to interact with DNA and RNA in a variety of ways.

Synthesis Methods

2-M-4-P1P can be synthesized through a variety of methods, including the Biginelli reaction, the Hantzsch reaction, and the Ugi reaction. The Biginelli reaction involves the condensation of aldehydes, urea, and ethyl acetoacetate to form a mixture of pyrimidines, while the Hantzsch reaction involves the condensation of aldehydes, ethyl acetoacetate, and ethyl acetoacetamide to form dihydropyrimidines. The Ugi reaction is a multicomponent reaction that involves the reaction of aldehydes, amines, and isocyanides to form pyrimidines.

properties

IUPAC Name

2-methylsulfanyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6S/c1-20-13-16-6-3-11(17-13)18-7-9-19(10-8-18)12-14-4-2-5-15-12/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZZPNDQZNVFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

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